molecular formula C12H23BO2 B14289627 Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester CAS No. 121021-21-4

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester

Cat. No.: B14289627
CAS No.: 121021-21-4
M. Wt: 210.12 g/mol
InChI Key: XCIFBLKIMXIDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-hexynylboronic acid with isopropyl alcohol under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme is as follows:

1-Hexynylboronic acid+Isopropyl alcoholBoronic acid, 1-hexynyl-, bis(1-methylethyl) ester+Water\text{1-Hexynylboronic acid} + \text{Isopropyl alcohol} \rightarrow \text{this compound} + \text{Water} 1-Hexynylboronic acid+Isopropyl alcohol→Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester+Water

Industrial Production Methods: Industrial production of boronic esters often involves the use of borate esters as intermediates. These borate esters are reacted with alcohols to form the desired boronic esters. The process is typically carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: Boronic esters can undergo oxidation to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert boronic esters to boranes or other reduced boron species.

    Substitution: Boronic esters can participate in substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Substituted boronic esters.

Scientific Research Applications

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester has numerous applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as probes for biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps in this mechanism include transmetallation, oxidative addition, and reductive elimination.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.

    Methylboronic acid: A simpler boronic acid with similar reactivity.

    Vinylboronic acid: Used in the synthesis of vinyl-containing compounds.

Uniqueness: Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound can participate in a wider range of reactions compared to simpler boronic acids, making it a valuable tool in the synthesis of complex molecules.

Properties

CAS No.

121021-21-4

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

hex-1-ynyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13(14-11(2)3)15-12(4)5/h11-12H,6-8H2,1-5H3

InChI Key

XCIFBLKIMXIDIL-UHFFFAOYSA-N

Canonical SMILES

B(C#CCCCC)(OC(C)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.